3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE
Description
3-(3,4-Dimethylbenzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is a synthetic quinoline derivative characterized by a substituted aromatic core with distinct functional groups. The quinoline scaffold is widely utilized in medicinal chemistry due to its bioisosteric properties and ability to interact with biological targets. Key structural features of this compound include:
- 3-(3,4-Dimethylbenzenesulfonyl) group: A sulfonyl moiety linked to a dimethylbenzene ring, which may influence solubility and binding affinity.
- 4-(4-Ethylpiperazin-1-yl) group: A piperazine derivative known to modulate pharmacokinetic properties, such as bioavailability and metabolic stability .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O2S/c1-5-20-8-10-23-22(16-20)25(28-13-11-27(6-2)12-14-28)24(17-26-23)31(29,30)21-9-7-18(3)19(4)15-21/h7-10,15-17H,5-6,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXMPGREKMIGKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCN(CC4)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Dimethylbenzenesulfonyl Group: The dimethylbenzenesulfonyl group can be introduced via sulfonylation reactions using reagents like benzenesulfonyl chloride in the presence of a base such as pyridine.
Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a strong base like sodium hydride.
Piperazine Substitution: The ethylpiperazinyl group can be introduced through nucleophilic substitution reactions using ethylpiperazine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylpiperazine in the presence of a suitable leaving group like halides.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Thiol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an antimalarial and antiviral agent.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYL-4-(4-ETHYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Comparison with Similar Quinoline Derivatives
Quinoline derivatives share a common aromatic core but differ in substituent patterns, which critically define their physicochemical and biological properties. Below is a comparative analysis of structurally related compounds:
Key Observations :
- Synthesis: The target compound likely employs palladium-catalyzed cross-coupling (common in quinoline synthesis, as seen in ), while compound 5 uses a BF₃·OEt₂-catalyzed Povarov reaction for efficient cyclization .
- Substituent Effects :
- Electron-Withdrawing Groups : The sulfonyl group in the target compound may reduce electron density, enhancing stability against oxidative metabolism compared to methoxy-substituted analogs (e.g., compound 5 ).
- Piperazine vs. Aromatic Substituents : The 4-ethylpiperazine group in the target compound likely improves aqueous solubility relative to purely aromatic substituents (e.g., compound 4k ).
Pharmacokinetic and Bioactivity Comparisons
- Compound 5 : Exhibits high drug-likeness with predicted favorable pharmacokinetics, including moderate logP (2.8) and oral bioavailability (>80%) via computational models .
- Compound 4k: The amino and chlorophenyl groups may enhance target binding but could increase metabolic liability due to amine oxidation.
- Target Compound : The ethylpiperazine and sulfonyl groups may synergize to optimize both solubility (via piperazine) and target affinity (via sulfonyl interactions), though experimental validation is needed.
Research Findings and Implications
- Synthetic Efficiency : Microwave-assisted aromatization (used in compound 5 ) achieves high yields (89%) and purity, suggesting applicability for scaling the target compound’s synthesis .
- Structural Innovations: The pyrrolo[3,2-c]quinoline framework (compound 6) demonstrates the versatility of quinoline hybrids, though its reduced planarity compared to the target compound may alter bioactivity .
Biological Activity
3-(3,4-Dimethylbenzenesulfonyl)-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure suggests it may interact with various biological targets, leading to diverse pharmacological effects. This article reviews the available literature on its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
Chemical Structure
The compound's IUPAC name is 3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline. Its molecular formula is , and its structure features a quinoline core substituted with a sulfonyl group and a piperazine moiety, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H31N3O2S |
| IUPAC Name | 3-(3,4-dimethylphenyl)sulfonyl-6-ethyl-4-(4-ethylpiperazin-1-yl)quinoline |
| CAS Number | 867040-14-0 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that benzenesulfonamide derivatives can inhibit the growth of various bacteria and fungi by disrupting their metabolic pathways . The sulfonamide group in these compounds is often responsible for their antibacterial effects.
Enzyme Inhibition
One of the most promising aspects of this compound is its potential as an enzyme inhibitor. A study focused on related compounds demonstrated their effectiveness as α-glucosidase inhibitors, which are crucial in managing diabetes by slowing carbohydrate absorption . The compound showed higher inhibition potency compared to traditional inhibitors like acarbose, suggesting it could be developed into a therapeutic agent for diabetes management.
Table: Inhibition Potency of Related Compounds
| Compound | IC50 (µM) |
|---|---|
| 3-(3,4-Dimethylbenzenesulfonyl)-6-Ethylquinoline | 129.2 ± 0.5 |
| Acarbose | 814.3 ± 13.5 |
The proposed mechanism of action involves the compound's interaction with specific molecular targets such as enzymes or receptors. For instance, it may bind to the active site of α-glucosidase, preventing substrate access and thereby inhibiting enzyme activity. Molecular modeling studies support this interaction model, indicating favorable binding affinities .
Case Study 1: Antidiabetic Potential
In a recent study investigating novel α-glucosidase inhibitors, derivatives of quinoline were synthesized and evaluated for their inhibitory effects on the enzyme. The results indicated that the tested compounds exhibited IC50 values significantly lower than those of existing drugs, highlighting their potential as effective antidiabetic agents .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various sulfonamide derivatives against common pathogens. Results demonstrated that certain modifications to the benzenesulfonamide structure enhanced antimicrobial activity significantly, suggesting that further optimization of compounds like this compound could lead to new antimicrobial therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
